molecular formula C15H22O3 B12322928 7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one CAS No. 50340-19-7

7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one

Cat. No.: B12322928
CAS No.: 50340-19-7
M. Wt: 250.33 g/mol
InChI Key: LLQFXYGDZUUPNX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Isonardosinone was first reported in the early 21st century as a secondary metabolite of Nardostachys jatamansi, a plant historically used in Ayurvedic and traditional Chinese medicine for treating neurological disorders. Initial structural elucidation efforts in 2007 utilized nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to identify its nardosinane-type sesquiterpenoid framework, which includes a bicyclic decalin system fused to an oxirane ring. The compound’s discovery coincided with renewed interest in natural products from Nardostachys species, driven by their reputed neuroprotective effects.

Relevance in Modern Chemical Research

Contemporary studies have focused on isonardosinone’s anti-neuroinflammatory activity. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, the compound inhibits nitric oxide (NO) and prostaglandin E2 production by suppressing phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These findings align with broader efforts to identify natural inhibitors of neuroinflammation, a process implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Additionally, isonardosinone’s stereochemical complexity—featuring five stereocenters and a trans-decalin system—has made it a target for synthetic organic chemists exploring novel cyclization strategies.

Overview of Structural Class and Related Compounds

Isonardosinone belongs to the nardosinane sesquiterpenoids, a subclass defined by a bicyclic skeleton with a fused oxirane ring. Key structural analogs include:

Compound Name Structural Features Biological Source
Nardosinone Oxirane ring at C-7/C-8; ketone at C-2 Nardostachys jatamansi
Kanshone E Epoxy group at C-1/C-10; hydroxyl at C-9 Nardostachys jatamansi
Carissone Eudesmane skeleton; ketone at C-3 Carissa edulis

The presence of the 2-hydroxypropan-2-yl group at C-7 in isonardosinone distinguishes it from nardosinone, which lacks this substituent. Comparative studies with carissone, a eudesmane-type sesquiterpenoid, reveal shared biosynthetic pathways involving cyclization of farnesyl pyrophosphate but divergent oxidation patterns. These structural nuances correlate with varying biological activities: while carissone exhibits antimicrobial properties, isonardosinone shows specificity toward neuroinflammatory targets.

The stereochemistry of isonardosinone is critical to its function. X-ray crystallography and NMR data confirm the (1aS,2S,2aR,3R,7aS) configuration, where the oxirane oxygen occupies an axial position relative to the decalin system. This spatial arrangement likely influences its interaction with enzyme active sites, as demonstrated by its superior inhibition of MAPK pathways compared to epimeric analogs.

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-2a,3-dimethyl-1a,2,3,4,5,7a-hexahydronaphtho[2,3-b]oxiren-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-6-5-7-9-10(16)11-12(18-11)13(14(2,3)17)15(8,9)4/h7-8,11-13,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQFXYGDZUUPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(C(C3C(C2=O)O3)C(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301547
Record name 7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one
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URL https://comptox.epa.gov/dashboard/DTXSID80301547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50340-19-7
Record name NSC144091
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Approach

A [4+2] cycloaddition between a diene and a dienophile forms the naphtho core. For example, cyclohexanone derivatives undergo aldol condensation to generate intermediates for further functionalization.

Reagents/Conditions Product Yield Source
Pyrrolidine, AcOH, Toluene Octalone intermediate 68%
BF3·OEt2, CH2Cl2 Triol intermediate 93%

Rhodium-Catalyzed C–H Activation

Regioselective Rh(III)-catalyzed C–H bond naphthylation enables direct functionalization of the naphthalene backbone. This method minimizes protecting group use but requires precise catalyst tuning.

Epoxide Ring Formation: Stereoselective Oxirane Installation

The oxirane ring is introduced via epoxidation or epoxide-opening strategies:

Epoxidation of Alkenes

Double bonds in the hexahydronaphtho core are oxidized using peracids (e.g., H2O2 or t-BuOOH) to form epoxides. Diastereoselectivity depends on reaction conditions and catalysts.

Substrate Oxidizing Agent Diastereomer Ratio Source
Enone intermediate H2O2 3:1 (major:minor)
Cyclohexene derivative t-BuOOH >10:1

Epoxide Opening via Nucleophilic Attack

Epoxy tosylates react with phenols or alcohols under basic conditions to install substituents. For example, 3,5-dimethoxyphenol reacts with epoxy tosylates to form chroman-fused derivatives.

Substituent Installation: Functional Group Introductions

Key substituents (hydroxypropan-2-yl, dimethyl groups) are introduced via alkylation , Grignard addition , or Mitsunobu reactions :

Palladium-Catalyzed Alkylation

A Pd-catalyzed enantioselective alkylation of vinylogous esters forges quaternary centers. This method is critical for installing the 2-hydroxypropan-2-yl group.

Substrate Reagent Catalyst Enantiomeric Excess
Vinylogous β-ketoester Methylmagnesium bromide (R)-5,5-Dimethyl-i-PrPHOX >90% ee

Mitsunobu Reaction

Inversion of stereochemistry at C3 is achieved via Mitsunobu reaction using DEAD or DIAD and triaryl phosphines.

Oxidation and Reduction: Functional Group Interconversion

Oxidation and reduction steps adjust hydroxyl and ketone groups:

Manganese Dioxide Oxidation

Activated MnO2 oxidizes alcohols to ketones. For example, 7-(1,3-dioxolan-2-yl)-2,6-dimethyl-2-hepten-1-ol is oxidized to the corresponding ketone.

Substrate Reagent Product Yield
Secondary alcohol MnO2, CH2Cl2 Ketone 97–99%

Sodium Borohydride Reduction

NaBH4 selectively reduces ketones to alcohols. This step is used to install hydroxyl groups in specific positions.

Stereochemical Control: Diastereoselective Hydrogenation

Diastereoselective olefin hydrogenation sets syn stereochemistry at C7. Using H2 and Pd/C under controlled pressure ensures reproducibility.

Data Tables: Key Reaction Conditions and Yields

Table 1: Core Ring Construction Methods

Method Reagents Conditions Yield Source
Diels-Alder Pyrrolidine, AcOH, Toluene Reflux, 6–7 h 68%
Rh-Catalyzed C–H Activation Rh(III) catalyst Room temperature N/A

Table 2: Epoxide Formation

Method Oxidizing Agent Substrate Diastereomer Ratio Source
H2O2 Epoxidation H2O2 Enone intermediate 3:1
t-BuOOH Epoxidation t-BuOOH Cyclohexene derivative >10:1

Table 3: Substituent Installation

Method Reagent Catalyst Outcome Source
Pd-Catalyzed Alkylation MeMgBr (R)-5,5-Dimethyl-i-PrPHOX Quaternary center
Mitsunobu Reaction DEAD, PPh3 Inversion at C3 Stereochemical control

Chemical Reactions Analysis

Types of Reactions

Naphth[2,3,-b]oxiren-2(1aH)-one, 4, undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxirane ring into other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can result in alcohols or alkanes.

    Substitution: Can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

Naphth[2,3,-b]oxiren-2(1aH)-one, 4, has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphth[2,3,-b]oxiren-2(1aH)-one, 4, involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isonardosinone belongs to a family of naphthooxiren derivatives with variations in substituents, saturation, and stereochemistry. Below is a detailed comparison with key analogs:

(1aS,7S,7aR)-7-(But-3-enyl)-7-hydroxy-7,7a-dihydronaphtho[2,3-b]oxiren-2(1aH)-one (Compound 2.45)

  • Molecular Formula : C₁₅H₂₀O₃ (estimated).
  • Key Differences: Substituent at position 7: But-3-enyl (C₄H₇) instead of 2-hydroxypropan-2-yl (C₃H₇O). Saturation: Dihydro core (less saturated than Isonardosinone’s hexahydro structure). Physical State: Yellow oil (vs. Isonardosinone’s solid). Synthesis: Prepared via reaction of precursor 2.44 with 1,8-diazabicyclo[5.2.2]dec-1-ene (DBU) in THF at 0°C, followed by extraction and concentration . Spectral Data: IR (neat) shows O–H (3440 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches .

Oxidation Product of 2.45 (Compound 2.46)

  • Molecular Formula : Likely C₁₅H₂₀O₄ (if oxidation adds an oxygen).
  • Physical State: Pale green powder (melting point 78–80°C). Spectral Data: IR (KBr) shows broader O–H (3420 cm⁻¹) and shifted carbonyl (1740 cm⁻¹) peaks compared to 2.45 .

Simpler Naphthooxiren Derivatives (e.g., CAS 727719-83-7)

  • Molecular Formula : C₁₁H₁₂O₂.
  • Key Differences: Smaller core structure (methanonaphthooxiren) with fewer substituents. Lower molecular weight (200.21 g/mol) and reduced complexity compared to Isonardosinone .

Structural and Reactivity Trends

Property Isonardosinone Compound 2.45 Compound 2.46
Core Saturation Hexahydro Dihydro Dihydro (oxidized)
Position 7 Substituent 2-Hydroxypropan-2-yl (tertiary alcohol) But-3-enyl (alkene) Likely oxidized alkene or epoxide
Reactivity Epoxide ring prone to nucleophilic attack Alkenyl group may undergo addition Enhanced polarity due to oxidation
Stability Requires cold storage (2–8°C) Labile (oil form) More stable (crystalline solid)

Key Observations:

Substituent Effects: The 2-hydroxypropan-2-yl group in Isonardosinone increases polarity and hydrogen-bonding capacity compared to the hydrophobic but-3-enyl group in 2.42.

Saturation Impact: The hexahydro core of Isonardosinone likely reduces ring strain compared to dihydro analogs, enhancing stability.

Synthetic Flexibility: Compounds like 2.45 and 2.46 demonstrate the feasibility of modifying substituents via oxidation or alkylation, suggesting routes to diversify Isonardosinone derivatives .

Research Implications

  • Analytical Challenges : Differentiation of naphthooxiren isomers requires advanced spectral techniques (e.g., 2D NMR) due to overlapping signals in crowded regions .

Data Tables

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
Isonardosinone C₁₅H₂₂O₃ 250.33 7-(2-Hydroxypropan-2-yl), 6,6a-dimethyl Solid (2–8°C)
Compound 2.45 C₁₅H₂₀O₃ 248.32 7-(But-3-enyl), 7-hydroxy Yellow oil
Compound 2.46 C₁₅H₂₀O₄ 264.32 Oxidized derivative of 2.45 Pale green powder

Table 2: Spectral Signatures

Compound IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Isonardosinone Not reported Not reported
Compound 2.45 3440 (O–H), 1720 (C=O) 1H NMR: δ 5.8 (alkene protons)
Compound 2.46 3420 (O–H), 1740 (C=O) 1H NMR: δ 3.5 (oxidized protons)

Biological Activity

The compound 7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one , commonly referred to by its IUPAC name, is a complex organic molecule characterized by its unique structure that includes a naphthalene ring fused with an oxirane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

  • CAS Number : 89149-32-6
  • Molecular Formula : C₁₅H₂₂O₃
  • Molecular Weight : 250.34 g/mol

Structural Features

The structure of the compound includes:

  • A hydroxyl group (-OH) attached to a propan-2-yl group.
  • A naphtho[2,3-b]oxirane system which contributes to its reactivity and biological properties.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of structurally related compounds have been documented in various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-722
7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl... TBDTBD

The mechanisms through which compounds similar to 7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl... exert their biological effects may include:

  • Inhibition of DNA Synthesis : Many naphthalene derivatives interfere with nucleic acid synthesis in microorganisms and cancer cells.
  • Disruption of Cell Membrane Integrity : Some compounds disrupt bacterial cell membranes leading to cell death.
  • Modulation of Enzyme Activity : Compounds may act as enzyme inhibitors or activators affecting metabolic pathways.

Study 1: Antifungal Activity

A recent study evaluated the antifungal properties of various naphthalene derivatives against common fungal pathogens. The results indicated that certain modifications on the naphthalene ring enhanced antifungal activity significantly.

Study 2: Cytotoxic Effects

In vitro assays on human cancer cell lines showed that analogs of the compound exhibited varying degrees of cytotoxicity. The study highlighted the importance of structural modifications on biological outcomes.

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